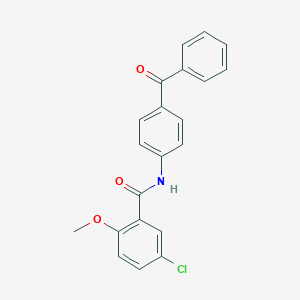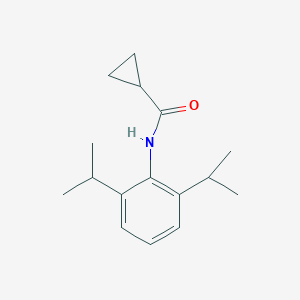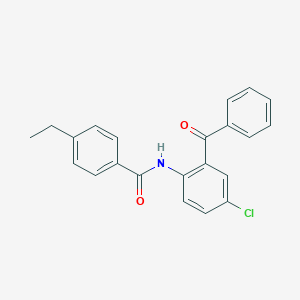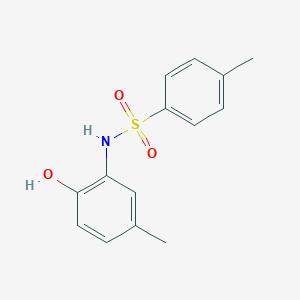
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat various inflammatory conditions, including arthritis, gout, and menstrual cramps. Sulindac has been shown to be effective in reducing pain, swelling, and inflammation in these conditions. However, the use of sulindac is not limited to its anti-inflammatory properties. In recent years, there has been growing interest in the scientific research applications of sulindac, particularly its potential as an anticancer agent.
作用機序
The mechanism of action of sulindac is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. In addition to its COX inhibitory effects, sulindac has been shown to inhibit the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the induction of apoptosis in cancer cells, and the inhibition of the Wnt signaling pathway. Sulindac has also been shown to have anti-inflammatory and analgesic effects, which are thought to be due to its COX inhibitory properties.
実験室実験の利点と制限
One of the advantages of using sulindac in laboratory experiments is its well-established safety profile. Sulindac has been used clinically for many years and is generally considered to be safe and well-tolerated. However, one of the limitations of using sulindac in laboratory experiments is its relatively low potency compared to other anticancer agents. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of future directions for research on sulindac. One area of interest is the development of more potent derivatives of sulindac that may have greater anticancer activity. Another area of interest is the development of combination therapies that include sulindac and other anticancer agents. Additionally, research is needed to better understand the mechanism of action of sulindac and its effects on cancer cells. Finally, clinical trials are needed to determine the efficacy of sulindac as an anticancer agent in humans.
合成法
Sulindac can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydroxide and carbon dioxide to form the final product, sulindac.
科学的研究の応用
Sulindac has been extensively studied for its potential as an anticancer agent. Research has shown that sulindac can inhibit the growth of various cancer cells, including those of the colon, breast, prostate, and lung. The anticancer properties of sulindac are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory properties.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-3-6-12(7-4-10)19(17,18)15-13-9-11(2)5-8-14(13)16/h3-9,15-16H,1-2H3 |
InChIキー |
GPUGAPONHYNNRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



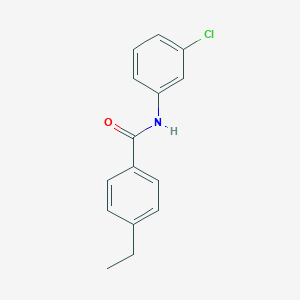


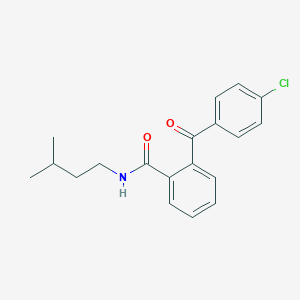

![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
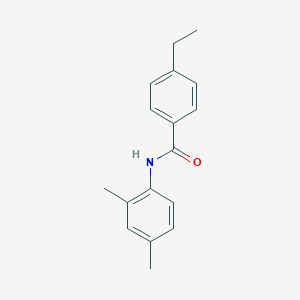
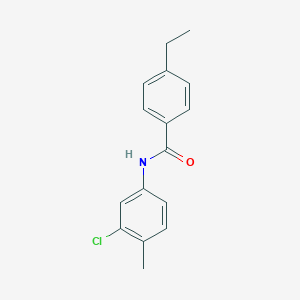
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
